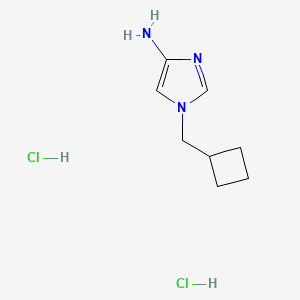

1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

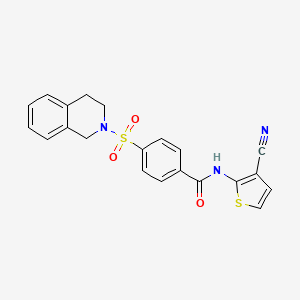

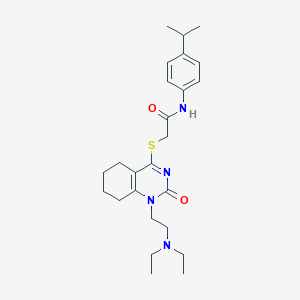

1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride, abbreviated as CBMI, is a chemical compound that belongs to the imidazole family. It has a CAS Number of 2377036-27-4 and a molecular weight of 224.13 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3.2ClH/c9-8-5-11(6-10-8)4-7-2-1-3-7;;/h5-7H,1-4,9H2;2*1H . This indicates that the compound has a cyclobutylmethyl group attached to an imidazole ring, with two chloride ions associated with it.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis and Biological Activity

Research in medicinal chemistry has explored the synthesis of imidazolines and related compounds for their potential as biological agents. For instance, Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although these compounds did not display significant antisecretory activity, some showed good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Organic Synthesis

In organic synthesis, Nielsen and Pedersen (1982) reported the preparation of hypoxanthines by heating ethyl 4-acylamino-1H-imidazole-5-carboxylates with primary amine hydrochlorides and phosphorus pentoxide, showcasing the versatility of imidazole derivatives in synthetic chemistry (Nielsen & Pedersen, 1982).

Heterocyclic Compound Synthesis

The development of heterocyclic compounds, particularly for pharmaceutical applications, is a major area of interest. Yakovenko et al. (2020) demonstrated the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives through cyclocondensation reactions, contributing to the expansion of available heterocyclic scaffolds for drug discovery (Yakovenko, Lukianov, Yagodkina-Yakovenko, Bol’but, & Vovk, 2020).

Eco-Friendly Synthesis Approaches

The quest for more sustainable and environmentally friendly synthesis methods has led to innovations such as the work by Mehrabi et al. (2021), who demonstrated an eco-friendly approach for synthesizing trisubstituted and tetrasubstituted imidazoles. Their method utilized iron (III) chloride and disodium phosphate as catalysts in ethanol, highlighting the industry's move towards greener chemical processes (Mehrabi, Alizadeh-bami, Meydani, & Besharat, 2021).

Advanced Materials and Chemical Properties

In materials science and corrosion studies, Cruz et al. (2004) evaluated the electrochemical behavior of imidazoline derivatives as corrosion inhibitors in acid media. Their work contributes to the understanding of how these compounds interact with metal surfaces to prevent corrosion, which has implications for the development of new materials and coatings (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Safety and Hazards

properties

IUPAC Name |

1-(cyclobutylmethyl)imidazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c9-8-5-11(6-10-8)4-7-2-1-3-7;;/h5-7H,1-4,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJXUFQQYOXEET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(N=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Chlorophenyl)oxetan-3-YL]methylamine](/img/structure/B2842298.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2842299.png)

![3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842300.png)

![3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2842308.png)

![4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2842316.png)